molecular formula C10H13NO2 B1400966 [3-(Azetidin-3-yloxy)phenyl]methanol CAS No. 1339721-51-5

[3-(Azetidin-3-yloxy)phenyl]methanol

Cat. No.: B1400966
CAS No.: 1339721-51-5
M. Wt: 179.22 g/mol
InChI Key: UBRXDUKMPDRHOT-UHFFFAOYSA-N
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Description

[3-(Azetidin-3-yloxy)phenyl]methanol is an organic compound with the molecular formula C10H13NO2 It features a phenyl ring substituted with an azetidin-3-yloxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Azetidin-3-yloxy)phenyl]methanol typically involves the reaction of a phenyl derivative with azetidine and subsequent functionalization.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

[3-(Azetidin-3-yloxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the phenyl ring.

    Substitution: The azetidin-3-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the azetidin-3-yloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

[3-(Azetidin-3-yloxy)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Azetidin-3-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with biological receptors, potentially modulating their activity. The phenyl ring and methanol group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [3-(Azetidin-3-yloxy)phenyl]methanol: Unique due to the presence of both azetidine and methanol groups.

    [3-(Pyrrolidin-3-yloxy)phenyl]methanol: Similar structure but with a pyrrolidine ring instead of azetidine.

    [3-(Morpholin-3-yloxy)phenyl]methanol: Contains a morpholine ring, offering different chemical properties.

Uniqueness

This compound is unique due to the combination of the azetidine ring and methanol group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[3-(azetidin-3-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-7-8-2-1-3-9(4-8)13-10-5-11-6-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRXDUKMPDRHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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